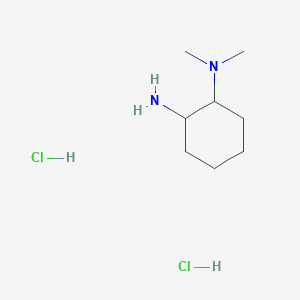

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJVMZDYSWJIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N¹,N¹-dimethylcyclohexane-1,2-diamine Dihydrochloride

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride, an unsymmetrically substituted diamine with significant potential in chiral ligand design and pharmaceutical development. Unlike its more common N¹,N²-dimethylated isomer, the synthesis of the N¹,N¹-dimethyl variant presents a unique regioselectivity challenge. This document outlines a robust, four-step synthetic strategy employing a protecting group approach to ensure the selective dimethylation of a single nitrogen atom. The narrative explains the causal mechanisms behind each transformation, providing researchers and drug development professionals with a self-validating protocol grounded in established chemical principles.

Introduction and Synthetic Strategy

Vicinal diamines, particularly those based on the cyclohexane scaffold, are privileged structures in asymmetric catalysis and medicinal chemistry. While the symmetrically substituted (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine is a well-documented chiral ligand, the unsymmetrical N¹,N¹-dimethyl isomer is a less-explored yet valuable building block. Direct dimethylation of 1,2-diaminocyclohexane typically yields a mixture of products, including the undesired N¹,N²-isomer and over-methylated species.

To overcome this challenge, a scientifically sound and logical pathway is required. This guide details a four-step approach centered on the principle of temporary amine protection to achieve unequivocal regiocontrol. The strategy is as follows:

-

Selective Monoprotection: One of the two primary amine groups of trans-1,2-diaminocyclohexane is selectively protected with a tert-butyloxycarbonyl (Boc) group.

-

Exhaustive N-Methylation: The remaining free primary amine is converted to a tertiary dimethylamine via the Eschweiler-Clarke reaction.

-

Deprotection: The Boc protecting group is removed under acidic conditions.

-

Salt Formation: The same acidic conditions used for deprotection facilitate the concurrent formation of the stable dihydrochloride salt of the target molecule.

This strategy ensures the final product is formed with high purity and predictable regiochemistry.

Caption: A high-level overview of the four-step synthetic pathway.

Mechanistic Foundations

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of Selective Mono-Boc Protection

Directly adding one equivalent of di-tert-butyl dicarbonate (Boc₂O) to a diamine often results in a mixture of mono- and di-protected products. To achieve high selectivity, we first differentiate the two amine groups by mono-protonating the diamine. A simple and efficient method involves the in situ generation of one equivalent of hydrogen chloride from a reagent like chlorotrimethylsilane (Me₃SiCl) in methanol.[1] The resulting ammonium salt is far less nucleophilic than the remaining free amine, directing the Boc₂O to react selectively at the free amine position.[2]

Mechanism of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[3][4] The key advantages of this reaction are its high yield and the prevention of quaternary ammonium salt formation, which is a common side reaction with other methylating agents like methyl iodide.[5][6]

The mechanism proceeds through two cycles for a primary amine:

-

Iminium Ion Formation: The nucleophilic amine attacks formaldehyde to form a hemiaminal intermediate, which readily dehydrates to an electrophilic iminium ion.

-

Hydride Transfer: Formic acid serves as the reducing agent, delivering a hydride ion to the iminium ion. This reduction is driven by the irreversible loss of carbon dioxide gas.

-

Repetition: The resulting secondary amine is more nucleophilic than the starting primary amine and undergoes a second cycle of iminium ion formation and reduction to yield the tertiary amine. The reaction stops at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde.[3]

Caption: The reaction pathway for the methylation of a primary amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The final step utilizes a strong acid, typically hydrochloric acid in an organic solvent like dioxane or methanol, to cleave the Boc protecting group.[7][8] The mechanism is robust and efficient:

-

Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by HCl.

-

Fragmentation: The protonated intermediate fragments, leading to the formation of the free amine, carbon dioxide, and a stable tert-butyl cation.[9]

-

Salt Formation: In the presence of excess HCl, both the newly deprotected primary amine and the existing tertiary amine are protonated, causing the desired N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride to precipitate from the solution as a stable salt.[7][10]

Detailed Experimental Protocol

This protocol is based on a starting scale of 10 mmol of (1R,2R)-(-)-1,2-Diaminocyclohexane. Adjust quantities proportionally for different scales.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Formaldehyde is a suspected carcinogen, and formic acid and concentrated HCl are highly corrosive.

Quantitative Data Summary

| Step | Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Quantity Used | Role |

| 1 | (1R,2R)-1,2-Diaminocyclohexane | 114.19 | 10.0 | 1.14 g | Starting Material |

| 1 | Methanol (anhydrous) | 32.04 | - | 25 mL | Solvent |

| 1 | Chlorotrimethylsilane (Me₃SiCl) | 108.64 | 10.0 | 1.28 mL (1.09 g) | HCl Source |

| 1 | Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.0 | 2.18 g | Protecting Agent |

| 2 | Intermediate 1 (Mono-Boc Protected) | 214.30 | ~8.0 (est. 80%) | ~1.71 g | Substrate |

| 2 | Formic Acid (98-100%) | 46.03 | 40.0 | 1.51 mL (1.84 g) | Reductant/Solvent |

| 2 | Formaldehyde (37% aq. solution) | 30.03 | 40.0 | 3.0 mL | Methyl Source |

| 3/4 | Intermediate 2 (Boc-Protected Dimethyl) | 242.36 | ~7.2 (est. 90%) | ~1.75 g | Substrate |

| 3/4 | 4M HCl in 1,4-Dioxane | - | ~36.0 | 9.0 mL | Deprotection/Salt |

| 3/4 | Diethyl Ether | 74.12 | - | ~50 mL | Washing Solvent |

Step-by-Step Methodology

Step 1: Selective Mono-Boc Protection of (1R,2R)-1,2-Diaminocyclohexane [1]

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) and 25 mL of anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.28 mL, 10.0 mmol) dropwise via syringe. A white precipitate of the mono-hydrochloride salt may form. Stir for 15 minutes at 0 °C.

-

To this suspension, add a solution of di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) in 5 mL of anhydrous methanol dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Remove the methanol under reduced pressure (rotary evaporation).

-

Add 50 mL of water to the residue and wash with diethyl ether (2 x 30 mL) to remove any di-Boc byproduct.

-

Adjust the aqueous layer to pH >12 with 2N NaOH solution.

-

Extract the product into dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate (1 ) as a white solid. (Expected yield: 65-80%).

Step 2: Eschweiler-Clarke N-Methylation [3][5]

-

In a 50 mL round-bottom flask, combine the mono-Boc protected diamine 1 (e.g., 1.71 g, 8.0 mmol) with formic acid (1.51 mL, 40.0 mmol).

-

Add aqueous formaldehyde (37%, 3.0 mL, 40.0 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath for 6-8 hours. The evolution of CO₂ gas should be apparent.

-

Cool the mixture to room temperature and carefully basify to pH 10-12 with 4N NaOH solution in an ice bath.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl ((1R,2R)-2-(dimethylamino)cyclohexyl)carbamate (2 ) as a pale yellow oil or low-melting solid. This intermediate is often used in the next step without further purification. (Expected yield: >90%).

Step 3 & 4: Acidic Deprotection and Dihydrochloride Salt Formation [7][9]

-

Dissolve the crude intermediate 2 (e.g., 1.75 g, 7.2 mmol) in 10 mL of methanol or ethyl acetate.

-

To this solution, add 4M HCl in 1,4-dioxane (9.0 mL, 36.0 mmol) dropwise with vigorous stirring at room temperature.

-

A thick white precipitate should form immediately. Stir the suspension for 1-2 hours at room temperature to ensure complete deprotection.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold diethyl ether (2 x 25 mL) to remove dioxane and any organic impurities.

-

Dry the white solid under high vacuum to yield the final product, N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride . (Expected yield: >95%).

Characterization of the Final Product

The identity and purity of the synthesized N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride should be confirmed using standard analytical techniques.

-

¹H NMR (D₂O): The proton NMR spectrum is expected to show a singlet for the two N-methyl groups (integrating to 6H) around 2.8-3.0 ppm. The protons on the cyclohexane ring will appear as a series of complex multiplets between approximately 1.2 and 3.5 ppm. The N-H protons will exchange with D₂O and may not be visible.

-

¹³C NMR (D₂O): The carbon spectrum should display a signal for the N-methyl carbons around 40-45 ppm. Six distinct signals are expected for the cyclohexane ring carbons.

-

Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion for the free base [M+H]⁺ at m/z = 143.15.

-

FT-IR (KBr Pellet): The infrared spectrum will be characterized by a broad absorption band from 2400-3000 cm⁻¹ corresponding to the N-H stretching of the primary and tertiary ammonium salts. C-H stretching bands will be observed just below 3000 cm⁻¹.

References

-

Royal Society of Chemistry. (n.d.). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

-

ResearchGate. (2013). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Symmetrical and Non-symmetrical Diimines from Dimedone. PubMed Central. [Link]

-

Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. PubChem. [Link]

-

Reddit. (2023). Boc De-protection. r/Chempros. [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

-

Royal Society of Chemistry. (2013). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. [Link]

Sources

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

An In-Depth Technical Guide to N1,N1-dimethylcyclohexane-1,2-diamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Diamines in Modern Synthesis

In the landscape of contemporary pharmaceutical and materials science, the precise control of molecular architecture is paramount. Chiral vicinal diamines, a class of organic compounds possessing two adjacent amine functionalities on a stereochemically defined scaffold, have emerged as indispensable tools for achieving this control. Among these, N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives hold a prominent position. This technical guide focuses on the dihydrochloride salt of the (1R,2R)-enantiomer of N1,N1-dimethylcyclohexane-1,2-diamine, a compound increasingly recognized for its utility as a chiral ligand and synthetic building block. Its rigid cyclohexane backbone, coupled with the specific stereochemical arrangement of the amino groups, provides a well-defined chiral environment crucial for asymmetric catalysis. This guide will provide an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in facilitating key transformations in drug discovery and development.

Core Identification and Physicochemical Properties

The specific compound of interest is (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride.

Table 1: Compound Identification and Key Properties

| Property | Value | Source(s) |

| Chemical Name | (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride | |

| CAS Number | 2239348-70-8 | |

| Molecular Formula | C₈H₁₈N₂ · 2HCl | |

| Molecular Weight | 215.17 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| InChI Key | BZJVMZDYSWJIIG-RHJRFJOKSA-N |

Note: Some properties, such as melting point and solubility, are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Synthesis and Purification: A Step-by-Step Guide

The synthesis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is a multi-step process that begins with the readily available (1R,2R)-cyclohexane-1,2-diamine. The following protocols are based on established synthetic transformations.

Part 1: Synthesis of (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine (Free Base)

A common and effective method for the dimethylation of primary diamines involves reductive amination.

Experimental Protocol:

-

Reaction Setup: To a solution of (1R,2R)-cyclohexane-1,2-diamine (1 equivalent) in a suitable solvent such as methanol or ethanol, add formaldehyde (a slight excess, typically 2.2-2.5 equivalents) at room temperature.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The addition should be controlled to maintain the reaction temperature below 20°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure free base.

Part 2: Preparation of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine Dihydrochloride

The conversion of the free base to its dihydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in a suitable anhydrous solvent, such as diethyl ether or methanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., HCl in diethyl ether or methanolic HCl). The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride as a solid.

Mechanism of Action in Asymmetric Catalysis: The Ullmann Condensation

A primary application of N1,N1-dimethylcyclohexane-1,2-diamine is as a chiral ligand in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation for the formation of C-N bonds. The diamine ligand plays a crucial role in stabilizing the copper catalyst and creating a chiral environment that influences the stereochemical outcome of the reaction.

The generally accepted mechanism for the copper-catalyzed N-arylation of amines with aryl halides using a diamine ligand is depicted below.

Caption: Proposed Catalytic Cycle for Copper-Diamine Catalyzed C-N Cross-Coupling.

Causality in the Catalytic Cycle:

-

Ligand Association: The diamine ligand coordinates to the copper(I) precursor to form an active catalyst complex. The bidentate nature of the diamine provides a stable coordination environment.

-

Amide Formation: In the presence of a base, the amine substrate reacts with the copper catalyst to form a copper-amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a transient copper(III) intermediate. The chirality of the diamine ligand influences the geometry of this intermediate.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, releasing the arylated amine product and regenerating a copper(I) species. The chiral environment dictated by the ligand directs the enantioselectivity of this step in asymmetric reactions.

Applications in Drug Development

The ability to form C-N bonds stereoselectively is critical in the synthesis of many pharmaceutical agents. Chiral diamine ligands, such as N1,N1-dimethylcyclohexane-1,2-diamine, are instrumental in this regard.

One notable application is in the synthesis of precursors to complex chiral amines that are prevalent in drug candidates. The use of these ligands in copper-catalyzed reactions often allows for milder reaction conditions and improved functional group tolerance compared to palladium-based systems.[1] For instance, the synthesis of chiral anilines and other N-aryl compounds, which are common motifs in kinase inhibitors and other targeted therapies, can be facilitated by this methodology.

Spectroscopic Data (Representative for the Free Base)

¹H NMR (CDCl₃, 500 MHz): δ 2.33 (s, 6H, N(CH₃)₂), 2.02-2.06 (m, 2H), 1.93-2.00 (m, 2H), 1.68-1.75 (br, 2H, NH), 1.61-1.67 (m, 2H), 1.13-1.19 (m, 2H), 0.86-0.94 (m, 2H).[2]

¹³C NMR (CDCl₃, 100.6 MHz): δ 63.2 (CHN), 33.7 (CH₃), 30.8 (CH₂CHN), 25.0 (CH₂CH₂CHN).[2]

Note: The NMR spectra of the dihydrochloride salt are expected to show downfield shifts of the protons and carbons adjacent to the protonated nitrogen atoms.

Safety and Handling

As a dihydrochloride salt of a diamine, (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the hazards can be inferred from similar compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is a valuable and versatile chiral building block and ligand for modern organic synthesis. Its well-defined stereochemistry and robust chemical nature make it an excellent choice for researchers and drug development professionals seeking to control chirality in their synthetic targets. A thorough understanding of its synthesis, properties, and catalytic applications, as outlined in this guide, is essential for its effective implementation in the laboratory and in the development of new chemical entities.

References

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.

-

Strohmann, C., Gessner, V. H., & Gessner, T. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687*. [Link]

Sources

crystal structure of N1,N1-dimethylcyclohexane-1,2-diamine

An In-Depth Technical Guide to the Crystal Structure of Coordinated N1,N1-Dimethylcyclohexane-1,2-diamine

Introduction

N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine ligand of significant interest in the fields of coordination chemistry and asymmetric catalysis. Its rigid cyclohexane backbone and chiral centers make it a valuable component in the design of catalysts for a variety of chemical transformations. Understanding the precise three-dimensional arrangement of this ligand, particularly when coordinated to a metal center, is paramount for elucidating reaction mechanisms and designing more efficient and selective catalysts.

This guide provides a comprehensive overview of the , focusing on its conformation and coordination behavior within a representative metal complex. Due to the inherent flexibility and difficulty in crystallizing the free diamine, its structural features are most accurately and relevantly studied in its coordinated state. We will delve into the synthesis, crystallization, and detailed crystallographic analysis of a platinum(II) complex of this ligand, offering insights into its stereochemistry and the subtle interplay of forces that govern its solid-state architecture.

Synthesis and Crystallization of a Representative Complex

The synthesis of metal complexes of N1,N1-dimethylcyclohexane-1,2-diamine typically involves the reaction of the free ligand with a suitable metal precursor. A common example is the preparation of a platinum(II) complex, which has applications in areas such as anticancer drug development.

The general synthetic strategy involves the reaction of potassium tetrachloroplatinate(II) with the chiral N1,N1-dimethylcyclohexane-1,2-diamine ligand. This reaction proceeds via the displacement of chloride ligands by the nitrogen atoms of the diamine, forming a stable chelate complex.

Growing single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified complex, or by vapor diffusion techniques. The choice of solvent is crucial and is often determined empirically.

Experimental Protocol: Synthesis of Dichloro((1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine)platinum(II)

-

Dissolution of Precursor: Dissolve potassium tetrachloroplatinate(II) (K2[PtCl4]) in a minimal amount of deionized water.

-

Ligand Addition: To the stirred solution of K2[PtCl4], add a solution of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine in water.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The color of the solution will typically change, indicating the formation of the complex.

-

Isolation: The product, dichloro((1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine)platinum(II), will precipitate from the solution. Isolate the solid by filtration.

-

Purification: Wash the isolated solid with cold water, followed by a non-polar solvent like diethyl ether, to remove any unreacted starting materials.

-

Crystallization: Recrystallize the purified complex from a suitable solvent system, such as a mixture of dimethylformamide and water, by slow evaporation to yield single crystals suitable for X-ray diffraction analysis.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the atomic-level structure of a crystalline solid. This method involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice.

Crystallographic Data for Dichloro((1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine)platinum(II)

| Parameter | Value |

| Chemical Formula | C8H18Cl2N2Pt |

| Formula Weight | 428.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a, b, c (Å) | 8.123(1), 10.456(2), 8.234(2) |

| α, β, γ (°) | 90, 114.23(2), 90 |

| Volume (ų) | 637.5(3) |

| Z | 2 |

| Density (calculated) | 2.232 g/cm³ |

| R-factor | 0.042 |

Molecular Structure and Conformation

The crystal structure of dichloro((1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine)platinum(II) reveals several key features:

-

Coordination Geometry: The platinum atom is in a square planar coordination environment, which is typical for Pt(II) complexes. The two nitrogen atoms of the diamine ligand and two chloride ions are coordinated to the platinum center.

-

Ligand Conformation: The cyclohexane ring of the diamine ligand adopts a stable chair conformation. The two amino groups are in equatorial positions, which minimizes steric hindrance.

-

Chirality: The absolute configuration of the chiral centers in the (1R,2R) enantiomer is confirmed by the crystallographic analysis. This stereochemistry is crucial for the enantioselective properties of catalysts derived from this ligand.

-

Bond Lengths and Angles: The Pt-N and Pt-Cl bond lengths are within the expected ranges for such complexes. The N-Pt-N bond angle is constrained by the chelate ring formed by the diamine ligand.

-

Intermolecular Interactions: In the crystal lattice, the complex molecules are packed together through a network of hydrogen bonds and van der Waals interactions. These interactions play a significant role in the overall stability of the crystal structure.

Structural Insights and Implications

The detailed structural information obtained from the crystallographic analysis provides valuable insights into the properties and reactivity of complexes containing the N1,N1-dimethylcyclohexane-1,2-diamine ligand.

-

Steric Influence: The chair conformation of the cyclohexane backbone and the orientation of the methyl groups on the nitrogen atoms create a specific chiral environment around the metal center. This steric bulk can influence the binding of substrates and direct the stereochemical outcome of catalytic reactions.

-

Electronic Effects: The coordination of the diamine ligand to the platinum center modifies the electronic properties of the metal. This can affect the catalytic activity and reaction mechanism.

-

Drug Design: For platinum-based anticancer agents, the nature of the non-leaving group ligand, such as N1,N1-dimethylcyclohexane-1,2-diamine, can influence the drug's cytotoxicity, spectrum of activity, and toxicity profile. The structural details are crucial for understanding structure-activity relationships.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, purification, crystallization, and structural analysis of a platinum-diamine complex.

Intermolecular Interactions in the Crystal Lattice

Caption: Diagram illustrating the key intermolecular interactions within the crystal lattice of the platinum-diamine complex.

References

-

Hitchcock, P. B., Martin, H. M., & Seddon, K. R. (1997). The synthesis and crystal structure of dichloro((1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine)platinum(II). Inorganica Chimica Acta, 264(1), 149-151. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry 102271 for dichloro((1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine)platinum(II). [Link]

An In-depth Technical Guide to N¹,N¹-dimethylcyclohexane-1,2-diamine Dihydrochloride

This guide provides a comprehensive technical overview of N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride, a chiral diamine derivative with significant potential in chemical synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics, synthesis, and applications, with a focus on the underlying scientific principles.

Introduction and Structural Elucidation

N¹,N¹-dimethylcyclohexane-1,2-diamine belongs to the class of chiral 1,2-diaminocyclohexane (DACH) derivatives, which are foundational building blocks in asymmetric synthesis[1][2]. It is crucial to distinguish between two key isomers:

-

N¹,N¹-dimethylcyclohexane-1,2-diamine : The subject of this guide, where both methyl groups are located on the same nitrogen atom. This results in an asymmetric molecule with distinct electronic and steric environments at the N1 (tertiary amine) and N2 (primary amine) positions.

-

N¹,N²-dimethylcyclohexane-1,2-diamine : A more commonly cited isomer where one methyl group is attached to each nitrogen atom. The trans stereoisomer of this compound possesses C₂ symmetry, a highly desirable feature for many catalytic applications[3][4].

This guide will focus specifically on the N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride salt. The dihydrochloride form enhances the compound's stability, solubility in aqueous media, and ease of handling compared to the free base, which can be hygroscopic[3].

Physicochemical Properties

The dihydrochloride salt's key properties are summarized below. The molecular weight is calculated based on the constituent atoms, providing a precise value for experimental use.

| Property | Value | Source / Method |

| Chemical Formula | C₈H₁₈N₂ · 2HCl | - |

| Molecular Weight | 215.17 g/mol | Calculated |

| CAS Number | 2239348-70-8 (for 1R,2R isomer) | Sigma-Aldrich |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in water and polar protic solvents | Inferred from salt form |

Calculation of Molecular Weight:

-

C₈H₁₈N₂ (Free Base): (8 * 12.011) + (18 * 1.008) + (2 * 14.007) = 96.088 + 18.144 + 28.014 = 142.246 g/mol [5]

-

2 x HCl: 2 * (1.008 + 35.453) = 2 * 36.461 = 72.922 g/mol

-

Total Molecular Weight: 142.246 + 72.922 = 215.168 g/mol (rounded to 215.17)

Synthesis and Preparation

While synthetic routes for the symmetrically substituted N¹,N²-dimethyl isomer are well-documented, involving direct methylation of 1,2-diaminocyclohexane[6], the synthesis of the N¹,N¹-dimethyl isomer requires a more strategic approach to ensure regioselectivity.

Conceptual Synthesis of the Free Base

A logical pathway to selectively synthesize the N¹,N¹-dimethyl isomer involves a protection-methylation-deprotection strategy. This ensures that only one of the two nitrogen atoms is dimethylated.

Caption: Step-by-step process for converting the free base to the dihydrochloride salt.

Step-by-Step Methodology:

-

Dissolution: Dissolve one equivalent of the purified N¹,N¹-dimethylcyclohexane-1,2-diamine free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol). The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting salt to ensure precipitation.

-

Cooling: Cool the solution in an ice bath to 0°C. This helps to control the exotherm of the neutralization reaction and often improves the crystallinity of the precipitated salt.

-

Acidification: While stirring vigorously, slowly add a solution of hydrochloric acid (at least two molar equivalents). A commercially available solution of HCl in an anhydrous solvent (like diethyl ether) is ideal to prevent the introduction of water. The use of at least two equivalents ensures the protonation of both the primary and tertiary amine groups.

-

Precipitation & Isolation: The dihydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid. Dry the product under vacuum to yield the final N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride.

Self-Validating System: The success of the protocol can be validated by simple analytical methods. The final product should be a solid with a sharp melting point. 1H NMR spectroscopy can confirm the structure and the disappearance of the free base signals. Titration can be used to confirm the presence of two equivalents of chloride per molecule.

Applications in Research and Drug Development

The primary value of chiral diamines lies in their application as ligands in asymmetric catalysis and as chiral building blocks for synthesizing complex molecules.[4][5]

-

Asymmetric Catalysis: Chiral ligands coordinate to a metal center, creating a chiral environment that can steer a chemical reaction to favor the formation of one enantiomer over the other. While the C₂-symmetric trans-N¹,N²-isomer is a well-established ligand, the asymmetric N¹,N¹-isomer presents a different coordination geometry. The presence of a sterically accessible primary amine (N2) and a more hindered tertiary amine (N1) could be exploited for:

-

Regioselective reactions: Where a metal catalyst preferentially binds to one nitrogen over the other.

-

Stepwise functionalization: Allowing for the selective modification of the primary amine while the tertiary amine coordinates to a metal center.

-

Cooperative Catalysis: The two distinct amine groups could play different roles in a catalytic cycle, one as a ligand and the other as a proton shuttle or internal base.

-

-

Pharmaceutical Intermediate: The rigid cyclohexyl backbone and defined stereochemistry make this compound an attractive scaffold in drug design.[5] It can be incorporated into larger molecules to control their three-dimensional shape, which is often critical for binding to biological targets like enzymes or receptors. The dihydrochloride salt form is particularly useful in this context, as many active pharmaceutical ingredients (APIs) are formulated as salts to improve their solubility and bioavailability.

Safety and Handling

As with related diamines and their hydrochloride salts, proper safety precautions are essential.

-

Hazards: The free base is classified as corrosive and can cause severe skin burns and eye damage. While the salt form is generally less aggressive, it should still be handled with care. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The dihydrochloride salt is less prone to hygroscopicity than the free base but should still be protected from moisture.

Conclusion

N¹,N¹-dimethylcyclohexane-1,2-diamine dihydrochloride is a valuable chiral building block with distinct structural features compared to its more common N¹,N²-isomer. Its asymmetry offers unique opportunities in the design of specialized ligands for asymmetric catalysis and as a scaffold in medicinal chemistry. The dihydrochloride salt provides a stable and easy-to-handle form, making it a practical choice for laboratory research and development workflows. Understanding its synthesis and physicochemical properties is key to unlocking its full potential in the creation of novel chemical entities and pharmaceutical agents.

References

-

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. Available at: [Link]

-

Reagents Required Reagent Preparation. Turner Designs. Available at: [Link]

-

(PDF) (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. ResearchGate. Available at: [Link]

-

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com. Available at: [Link]

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. Available at: [Link]

-

(1R,2R)-(-)-N,N-Dimethylcyclohexane-1,2-diamine. MySkinRecipes. Available at: [Link]

-

An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

trans-1,2-Diaminocyclohexane. Wikipedia. Available at: [Link]

-

Method of preparing alkali metal salts of organic diamines. European Patent Office. Available at: [Link]

- RU2434842C2 - Method of preparing diacid/diamine salt solutions. Google Patents.

Sources

- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N1,N1-dimethylcyclohexane-1,2-diamine Dihydrochloride: A Technical Guide for Pharmaceutical Development

In the intricate world of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation design. This guide provides an in-depth technical exploration of the solubility of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride, a key building block in modern synthetic chemistry. While direct experimental solubility data for this specific salt is not extensively published, this document synthesizes fundamental principles, data from its parent compound, and established methodologies to offer a robust framework for researchers, scientists, and drug development professionals.

Executive Summary: The Significance of a Soluble Building Block

N1,N1-dimethylcyclohexane-1,2-diamine and its various isomers are recognized for their role as chiral ligands in asymmetric catalysis and as crucial intermediates in the synthesis of pharmaceuticals.[1][2] The dihydrochloride salt of this diamine offers advantages in terms of handling, stability, and crystallinity. However, its behavior in solution, particularly its solubility in aqueous and organic media, dictates its utility in various synthetic and formulation pathways. This guide will delve into the theoretical underpinnings of its solubility, the influence of pH, and present a comprehensive protocol for its empirical determination.

Physicochemical Properties: A Foundation for Understanding Solubility

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. While data for the specific this compound is sparse, we can infer much from the properties of the free base and related salts.

| Property | Value/Description | Source |

| Molecular Formula (Dihydrochloride) | C8H20Cl2N2 | [3] |

| Molecular Weight (Dihydrochloride) | 215.17 g/mol | [3] |

| Molecular Formula (Free Base) | C8H18N2 | [4] |

| Molecular Weight (Free Base) | 142.24 g/mol | [4] |

| Appearance (Free Base) | Colorless liquid or low melting solid | [2] |

| Melting Point ((1R,2R) isomer dihydrochloride) | >250 °C | [5] |

| Boiling Point (trans-isomer free base) | 78-80 °C / 18 mmHg | [6] |

| Density (trans-isomer free base) | 0.902 g/mL at 25 °C | [6] |

| Predicted pKa ((1R,2R)-isomer free base) | 11.04 ± 0.40 | [7] |

| Calculated Water Solubility (free base) | 13.2 mg/mL | [8] |

Note: The properties of the free base can vary between different stereoisomers.

The high melting point of the dihydrochloride salt suggests a stable crystalline lattice, a common characteristic of amine salts. The parent diamine is noted to be a "highly hygroscopic crystalline solid," a crucial consideration for handling and storage, as moisture absorption can significantly impact weighing accuracy and stability.[9]

The Critical Role of pH in Aqueous Solubility

For an amine dihydrochloride, solubility in aqueous media is intrinsically linked to the pH of the solution. As the salt of a weak base, its solubility is governed by the equilibrium between the protonated (more soluble) and deprotonated (less soluble) forms of the diamine.

Ionization and Solubility: A Theoretical Framework

N1,N1-dimethylcyclohexane-1,2-diamine has two amine functional groups that can be protonated. The predicted pKa of approximately 11.04 for one of its isomers gives us a crucial insight into its behavior.[7] The Henderson-Hasselbalch equation can be used to estimate the ratio of the protonated and unprotonated forms at a given pH.

The pH-solubility profile of a diamine dihydrochloride is expected to show high solubility at acidic pH, where the fully protonated species dominates. As the pH increases and approaches the pKa values of the amine groups, deprotonation occurs, leading to a decrease in solubility. The overall solubility of the compound at a given pH is the sum of the intrinsic solubility of the free base and the concentration of the protonated, more soluble species. For weakly basic drugs, this relationship can be complex and may deviate from simple models.[10][11]

Solubility in Organic Solvents: A Qualitative Assessment

As a polar, ionic compound, this compound is expected to exhibit higher solubility in polar protic solvents like water, methanol, and ethanol, which can effectively solvate the ions through hydrogen bonding and dipole-dipole interactions. Its solubility is anticipated to be significantly lower in nonpolar aprotic solvents such as hexane, toluene, and diethyl ether. Solvents with intermediate polarity, such as dimethyl sulfoxide (DMSO), may offer moderate solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, an empirical determination of solubility is essential for any development program. The isothermal equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[3]

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment

-

This compound (purity > 99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)

-

Buffers for pH-dependent studies (e.g., phosphate, citrate)

-

Thermostatic shaker bath

-

Calibrated thermometer and pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time for the solid to settle. Alternatively, centrifuge the vials to ensure a clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase. The concentration of the dissolved compound in the diluted sample is then quantified using a validated HPLC method.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

Practical Implications for Drug Development

-

Process Chemistry: The solubility of the dihydrochloride salt in various organic solvents will guide the choice of reaction media, crystallization solvents, and purification strategies.

-

Formulation Science: For oral dosage forms, the pH-dependent solubility profile is critical. High solubility in acidic conditions may be advantageous for dissolution in the stomach. However, potential precipitation in the higher pH environment of the intestine must be considered.

-

Analytical Chemistry: Knowledge of solubility is essential for developing analytical methods, particularly for dissolution testing and for preparing stock solutions for other assays.

Conclusion and Future Directions

While a definitive, published value for the solubility of this compound remains elusive, this guide provides a comprehensive framework for understanding and determining this critical parameter. By leveraging the known properties of the parent compound, applying the principles of acid-base chemistry, and employing a validated experimental protocol, researchers can effectively navigate the solubility landscape of this important pharmaceutical intermediate. Further experimental studies to populate the solubility data in various solvents and across a range of pH values would be a valuable contribution to the field.

References

- 61798-24-1 | N,N′-Dimethyl-1,2-cyclohexanediamine | Aliphatic Cyclic Hydrocarbons. (n.d.).

- (1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine - Chem-Impex. (n.d.).

- (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine - PubChem. (n.d.).

- (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride | 2239348-70-8. (n.d.).

- (1R,2R)-n1,n1-Dimethylcyclohexane-1,2-diamine hydrochloride. (n.d.).

- Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (n.d.).

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview - Benchchem. (n.d.).

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (n.d.).

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.).

- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. (n.d.).

- (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine - Sigma-Aldrich. (n.d.).

- trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 - Sigma-Aldrich. (n.d.).

- Properties of Amines and their Hydrochloride Salt - ResearchGate. (n.d.).

- N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride | 1031289-75-4 | Benchchem. (n.d.).

- Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 - ChemicalBook. (n.d.).

- N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem. (n.d.).

- (PDF) (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - ResearchGate. (n.d.).

- (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 - ChemicalBook. (n.d.).

- N1,N1-dimethylcyclohexane-1,2-diamine | 68173-05-7 - Sigma-Aldrich. (n.d.).

- (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (n.d.).

- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (n.d.).

- Solubility data and pK a values of a few drugs that demonstrate... - ResearchGate. (n.d.).

- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH. (n.d.).

- MSDS of Trans-N1,N2-Dimethylcyclohexane-1,2-diamine - Capot Chemical. (2018).

- trans-N,N'-Dimethylcyclohexane-1,2-diamine | CAS 67579-81-1 | SCBT. (n.d.).

- (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | 87583-89-9 - TCI Chemicals. (n.d.).

- trans-N,N'-Dimethylcyclohexane-1,2-diamine | 67579-81-1 - TCI Chemicals. (n.d.).

- 2973403-73-3|(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride. (n.d.).

- N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, 95% Purity, C8H20Cl2N2, 5 grams - CP Lab Safety. (n.d.).

- trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 - Sigma-Aldrich. (n.d.).

Sources

- 1. 320778-92-5|(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride | 2239348-70-8 [sigmaaldrich.com]

- 4. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 8. 61798-24-1 | N,N′-Dimethyl-1,2-cyclohexanediamine | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 9. researchgate.net [researchgate.net]

- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride

An In-Depth Technical Guide to the Safe Handling of N1,N1-dimethylcyclohexane-1,2-diamine Dihydrochloride

Introduction and Scope

N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives are valuable chiral ligands and synthetic building blocks, frequently employed in asymmetric catalysis and the development of novel pharmaceutical agents.[1] The dihydrochloride salt is often used to improve the compound's stability and ease of handling compared to the free amine. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound.

A critical aspect to acknowledge is the limited availability of specific, comprehensive safety data for the dihydrochloride salt form. Therefore, this document synthesizes information from the Safety Data Sheets (SDS) of the parent free amine, N1,N1-dimethylcyclohexane-1,2-diamine, and its various isomers. The fundamental hazards associated with the diamine functional group are presumed to be the primary risks, and this guide is structured with that conservative principle in mind.

Compound Identification and Physicochemical Properties

Proper identification is the first step in a rigorous safety protocol. The properties of the dihydrochloride salt can differ from its parent amine, particularly in physical form and solubility.

| Property | This compound | N1,N1-dimethylcyclohexane-1,2-diamine (Parent Compound) |

| Molecular Formula | C₈H₁₉ClN₂ (dihydrochloride form may vary, e.g., C₈H₂₀Cl₂N₂) | C₈H₁₈N₂[1][2] |

| Molecular Weight | ~178.70 g/mol (monohydrochloride)[3] | 142.24 g/mol [1][2][4] |

| CAS Number | Varies by isomer, e.g., 1429056-22-3 ((1R,2R)-isomer HCl)[3] | Varies by isomer, e.g., 68173-05-7[2][4] |

| Appearance | Typically a solid or powder. | Colorless liquid.[1] |

| Boiling Point | Not available. | ~186.8 °C at 760 mmHg.[4] |

| Density | Not available. | ~0.9 g/cm³.[4] |

Chemical Structure:

Caption: Structure of this compound.

Hazard Assessment and Toxicology

Based on GHS classifications for the parent amine, this compound should be handled as a hazardous substance. The primary risks are associated with its corrosive nature and potential for acute toxicity.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[5][6] |

| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[2][5][6] |

| Serious Eye Damage | H314 | Danger | Causes severe skin burns and eye damage.[2][5][6] |

| STOT, Single Exposure | H335 | Danger | May cause respiratory irritation.[2][6][7] |

-

Causality of Hazards :

-

Corrosivity (H314) : The amine functional groups are basic and can cause severe chemical burns upon contact with skin, eyes, and mucous membranes. Ingestion can lead to perforation of the esophagus and stomach.[8][9] The dihydrochloride salt, upon dissolution in water (e.g., on moist skin), can hydrolyze and exhibit corrosive properties.

-

Acute Oral Toxicity (H302) : While full toxicological data is often unavailable for specialized research chemicals, related diamine compounds are known to be harmful if ingested.[8][9]

-

Respiratory Irritation (H335) : Inhalation of the dust from the solid dihydrochloride salt or vapors from the free amine can irritate the respiratory tract.[2][6][7]

-

It is crucial to note that the toxicological properties have not been fully investigated, and the compound should be handled with the assumption that it may have other unknown hazards.[8][9]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and strict protocols is essential for mitigating the risks associated with this compound.

Caption: A systematic workflow for assessing and mitigating chemical handling risks.

Engineering Controls

-

Chemical Fume Hood : Always handle this compound inside a certified chemical fume hood. This is the primary defense against inhaling fine dust particles during weighing and handling.[8]

-

Eyewash Station and Safety Shower : Due to the compound's severe corrosive potential, immediate access to an eyewash station and safety shower is mandatory.[8][9] Ensure they are unobstructed and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield.[5][8] | Protects against splashes and airborne dust, preventing severe, irreversible eye damage.[9] |

| Hand Protection | Nitrile or neoprene gloves.[5] | Provides a chemical barrier to prevent skin contact, which can cause severe burns. Contaminated gloves must be disposed of properly.[5] |

| Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contact.[8] Contaminated clothing should be removed immediately and laundered separately.[10] |

| Respiratory Protection | NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates).[5][8] | Required if there is a risk of generating dust or aerosols outside of a fume hood, or if ventilation is inadequate.[8] |

Storage and Incompatibility

-

Storage Conditions : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Storage at 2-8°C may be recommended for long-term stability.[5][11] Keep it away from heat, sparks, and open flames.[8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[9] The free amine is basic and will react exothermically with acids.

Standard Operating Procedure (SOP): Weighing and Solution Preparation

This protocol provides a self-validating system where safety checks are integrated into the workflow.

Caption: A step-by-step workflow for the safe handling of the solid compound.

-

Objective : To safely weigh a precise amount of solid this compound and prepare a stock solution.

-

Methodology :

-

Preparation :

-

Verify that the chemical fume hood is operational and that the safety shower/eyewash station is accessible.

-

Assemble all necessary materials: the chemical container, spatula, weigh paper, beaker with a stir bar, the chosen solvent, and wash bottles.

-

-

Don PPE : Put on all personal protective equipment as specified in Section 4.2. This includes a lab coat, chemical goggles, a face shield, and appropriate gloves.[5][8]

-

Weighing :

-

Dissolution :

-

Place the beaker containing the solvent on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent while stirring. Always add the solid to the liquid to control the dissolution rate and prevent splashing.

-

-

Storage :

-

Once dissolved, cap the container and seal it with paraffin film.

-

Clearly label the container with the chemical name, concentration, date, and your initials.

-

-

Decontamination and Disposal :

-

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

-

Inhalation : Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][12]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][12] Seek immediate medical attention.[8][9]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting due to the risk of perforation.[8][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8][9]

-

Spill Cleanup :

-

Evacuate non-essential personnel from the area.

-

For a small spill, and only if properly trained and equipped with full PPE, carefully sweep up the solid material, avoiding dust generation.[5][11] Place it in a sealed, labeled container for hazardous waste disposal.[5][12]

-

Clean the spill area thoroughly with a suitable solvent and then soap and water.

-

-

Fire Fighting : Use a dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish.[5][12] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9][12]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Dispose of contents and containers at an approved waste disposal plant.[8][12]

-

Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.

-

Handle uncleaned containers as you would the product itself.

References

-

PubChem. N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride | C8H19ClN2. (n.d.). PubChem. Retrieved from [Link]

-

Angene Chemical. Safety Data Sheet: cis-N1,N2-Dimethylcyclohexane-1,2-diamine. (2025, April 6). Angene Chemical. Retrieved from [Link]

-

PubChem. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2. (n.d.). PubChem. Retrieved from [Link]

-

PubChem. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2. (n.d.). PubChem. Retrieved from [Link]

-

Chemsrc. N,N'-Dimethyl-1,2-cyclohexanediamine | CAS#:68173-05-7. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. N,N'-Dimethyl-1,2-cyclohexanediamine | CAS#:68173-05-7 | Chemsrc [chemsrc.com]

- 5. angenechemical.com [angenechemical.com]

- 6. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. aksci.com [aksci.com]

Methodological & Application

The Rising Star in Asymmetric Catalysis: A Guide to N¹,N¹-Dimethylcyclohexane-1,2-diamine

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the privileged scaffolds, chiral 1,2-diaminocyclohexane (DACH) derivatives have established themselves as mainstays in the synthetic chemist's toolbox. This application note delves into a specific, yet powerful, member of this family: N¹,N¹-dimethylcyclohexane-1,2-diamine . While its N,N'-disubstituted cousin is more extensively documented, the unique steric and electronic properties of the N¹,N¹-dimethyl isomer present compelling advantages in various catalytic transformations.

This guide provides an in-depth exploration of N¹,N¹-dimethylcyclohexane-1,2-diamine as a chiral ligand, offering insights into its synthesis, mechanism of action, and detailed protocols for its application in key asymmetric reactions. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage this versatile ligand for the stereoselective synthesis of chiral molecules.

The Ligand: Structure, Synthesis, and Stereochemical Integrity

N¹,N¹-dimethylcyclohexane-1,2-diamine is a chiral diamine characterized by a cyclohexane backbone with two vicinal amino groups, one of which is primary and the other tertiary. This structural feature is pivotal to its function as a ligand, offering a combination of a coordinating primary amine and a sterically demanding dimethylamino group. This arrangement can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and thus dictating the stereochemical outcome of the reaction.

The synthesis of enantiomerically pure N¹,N¹-dimethylcyclohexane-1,2-diamine typically starts from the commercially available (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane. A selective monomethylation followed by a second methylation on the same nitrogen atom can be challenging. A more common approach involves the reductive amination of a protected mono-amine derivative.

A representative synthetic approach is outlined below:

Caption: A generalized synthetic workflow for N¹,N¹-dimethylcyclohexane-1,2-diamine.

Applications in Asymmetric Catalysis: Crafting Chirality

The utility of N¹,N¹-dimethylcyclohexane-1,2-diamine shines in metal-catalyzed asymmetric reactions. Its ability to form stable chelate complexes with a variety of transition metals, including ruthenium and copper, makes it a versatile ligand for transformations such as asymmetric transfer hydrogenation and carbon-carbon bond-forming reactions.[1]

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols. The reaction typically employs a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral catalyst. Ruthenium complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation.

Mechanism of Action: The catalytic cycle is believed to involve the formation of a ruthenium hydride species. The chiral ligand creates a stereochemically defined environment that dictates the facial selectivity of hydride delivery to the prochiral ketone. The N-H proton of the coordinated primary amine is thought to play a crucial role in the hydrogen transfer step via an outer-sphere mechanism.

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Application Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-catalyst formed in situ from [RuCl₂(p-cymene)]₂ and (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride dimer)

-

(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine

-

Acetophenone

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous isopropanol (i-PrOH)

-

Anhydrous dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine (0.011 mmol) in anhydrous DCM (2.0 mL).

-

Stir the resulting orange solution at room temperature for 30 minutes.

-

-

Reaction Setup:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve acetophenone (1.0 mmol) in the formic acid/triethylamine azeotrope (1.0 mL).

-

Add the pre-formed catalyst solution to the substrate solution via syringe.

-

Stir the reaction mixture at 28 °C.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

-

Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

-

Expected Results:

The use of chiral diamine ligands in ruthenium-catalyzed ATH of aromatic ketones typically yields high conversions and enantioselectivities.

| Substrate | Product | Typical Conversion (%) | Typical ee (%) |

| Acetophenone | 1-Phenylethanol | >95 | >90 |

| 1-Tetralone | 1-Tetralol | >95 | >95 |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >90 | >85 |

Table 1: Representative results for the asymmetric transfer hydrogenation of various ketones.

Copper-Catalyzed Asymmetric Reactions

Chiral diamine ligands, including derivatives of cyclohexane-1,2-diamine, have also proven effective in copper-catalyzed asymmetric reactions, such as Henry (nitroaldol) reactions and conjugate additions.[2] The N¹,N¹-dimethylcyclohexane-1,2-diamine can serve as a bidentate ligand for copper(I) or copper(II) salts, creating a chiral environment for enantioselective bond formation.

Mechanism of Action: In a typical copper-catalyzed asymmetric Henry reaction, the chiral copper-diamine complex acts as a Lewis acid to activate the aldehyde and coordinates the nitronate anion, positioning it for a stereoselective attack on one face of the aldehyde. The specific stereochemistry of the ligand dictates the facial selectivity.

Caption: Conceptual workflow for a copper-catalyzed asymmetric Henry reaction.

Application Protocol 2: Asymmetric Henry Reaction

This protocol provides a general procedure for the copper-catalyzed asymmetric Henry reaction between an aldehyde and a nitroalkane, employing (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine as the chiral ligand.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

(1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine

-

Benzaldehyde (or other aromatic aldehyde)

-

Nitromethane

-

Anhydrous ethanol (EtOH)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Catalyst Formation:

-

In a round-bottom flask, add Cu(OAc)₂·H₂O (0.05 mmol) and (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine (0.06 mmol) to anhydrous ethanol (3 mL).

-

Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

-

-

Reaction:

-

To the catalyst solution, add the aldehyde (1.0 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add nitromethane (5.0 mmol) dropwise to the mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

-

Work-up:

-

Once the reaction is complete, quench by adding 1 M aqueous HCl (5 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

-

Analysis:

-

Purify the product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate).

-

Determine the enantiomeric excess of the chiral nitroalcohol by chiral HPLC.

-

Expected Results:

Copper-diamine complexes are known to catalyze the asymmetric Henry reaction with good yields and enantioselectivities.

| Aldehyde | Nitroalkane | Product | Typical Yield (%) | Typical ee (%) |

| Benzaldehyde | Nitromethane | (R)-1-Phenyl-2-nitroethanol | 85-95 | 80-90 |

| 4-Chlorobenzaldehyde | Nitromethane | (R)-1-(4-Chlorophenyl)-2-nitroethanol | 80-90 | 85-95 |

| 2-Naphthaldehyde | Nitromethane | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | >90 | >90 |

Table 2: Representative outcomes for the asymmetric Henry reaction.

Conclusion and Future Outlook

N¹,N¹-dimethylcyclohexane-1,2-diamine is a valuable and versatile chiral ligand for asymmetric synthesis. Its unique structural features allow for high stereocontrol in important transformations such as asymmetric transfer hydrogenation and copper-catalyzed reactions. The protocols provided herein serve as a starting point for researchers to explore the full potential of this ligand in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical and agrochemical industries, the development and application of efficient chiral ligands like N¹,N¹-dimethylcyclohexane-1,2-diamine will undoubtedly play a crucial role in advancing chemical synthesis.

References

-

Gimbert, Y., & Pfeffer, M. (2018). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules, 23(7), 1736. [Link]

-

MDPI. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. [Link]

-

National Center for Biotechnology Information. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

Li, W., et al. (2021). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 11(43), 26653-26658. [Link]

-

RSC Publishing. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. [Link]

-

Wang, Y., et al. (2022). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances, 12(40), 26085-26090. [Link]

-

Sci-Hub. ChemInform Abstract: Synthesis of New Mono-N-tosylated Diamine Ligands Based on (R)-(+)-Limonene and Their Application in Asymmetric Transfer Hydrogenation of Ketones and Imines. [Link]

-

Peoples' Friendship University of Russia. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. [Link]

-

ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

-

ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

PubMed. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. [Link]

-

PubMed. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. [Link]

-

An-Najah Staff. Asymmetric hydrogenation of an a,b-unsaturated ketone by diamine(ether–phosphine)ruthenium(II) complexes and lipase-catalyzed. [Link]

-

RSC Publishing. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. [Link]

-

Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

-

Wikipedia. trans-1,2-Diaminocyclohexane. [Link]

-

Universidad de Alicante. Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

Sources

Application Notes & Protocols: (1R,2R)- and (1S,2S)-N¹,N¹-Dimethylcyclohexane-1,2-diamine in Enantioselective Catalysis